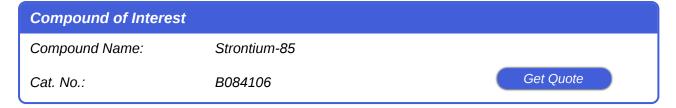


# **Application Notes and Protocols for Gamma Spectroscopy Measurement of Strontium-85**

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Strontium-85** (Sr-85) is a gamma-emitting radionuclide with a half-life of 64.85 days, primarily decaying by electron capture. It emits a distinct gamma-ray at 514.0 keV, making it a suitable candidate for quantitative analysis using gamma spectroscopy. This technique is pivotal in various research and development applications, including radiopharmaceutical development, environmental monitoring, and metabolic studies, where accurate quantification of Sr-85 is crucial.

This document provides a comprehensive guide to setting up and performing gamma spectroscopy for the measurement of **Strontium-85**. It covers the necessary equipment, detailed protocols for calibration and sample analysis, and a workflow for data interpretation. The protocols are designed to be adaptable for both high-resolution High-Purity Germanium (HPGe) detectors and standard-resolution Thallium-activated Sodium Iodide (NaI(TI)) scintillation detectors.

# **Principle of Measurement**

Gamma spectroscopy measures the energy distribution of gamma rays emitted from a sample. When a gamma ray from Sr-85 (514.0 keV) interacts with the detector material (either a germanium crystal or a sodium iodide crystal), it deposits its energy, creating a charge pulse or a flash of light, respectively. The amplitude of this signal is proportional to the energy of the



gamma ray. A multichannel analyzer (MCA) then sorts these pulses by their height, generating a spectrum of counts versus energy. The number of counts in the 514.0 keV peak is directly proportional to the activity of Sr-85 in the sample, allowing for its quantification.

# **Equipment and Materials Detector Systems**

The choice of detector is critical and depends on the specific requirements of the measurement, such as the need for energy resolution versus detection efficiency.

- High-Purity Germanium (HPGe) Detector: Offers superior energy resolution, which is
  essential for complex samples containing multiple gamma-emitting radionuclides to resolve
  the 514.0 keV peak from other potential interferences.[1]
- Thallium-activated Sodium Iodide (NaI(TI)) Scintillation Detector: Provides higher detection efficiency at a lower cost but has lower energy resolution.[2][3][4] This is often suitable for samples containing only Sr-85 or where interfering gamma rays are not present.

### **Electronics**

- High-Voltage Power Supply
- Preamplifier
- Spectroscopy Amplifier
- Multichannel Analyzer (MCA)
- Computer with Gamma Spectroscopy Software

## **Shielding**

• Lead shield (typically 5-10 cm thick) to reduce background radiation from the environment.

## **Calibration Sources**

 Certified multi-nuclide gamma reference source covering a range of energies (e.g., Americium-241, Cobalt-57, Cesium-137, Cobalt-60, Yttrium-88).



• Certified **Strontium-85** source of known activity for efficiency calibration at 514.0 keV.

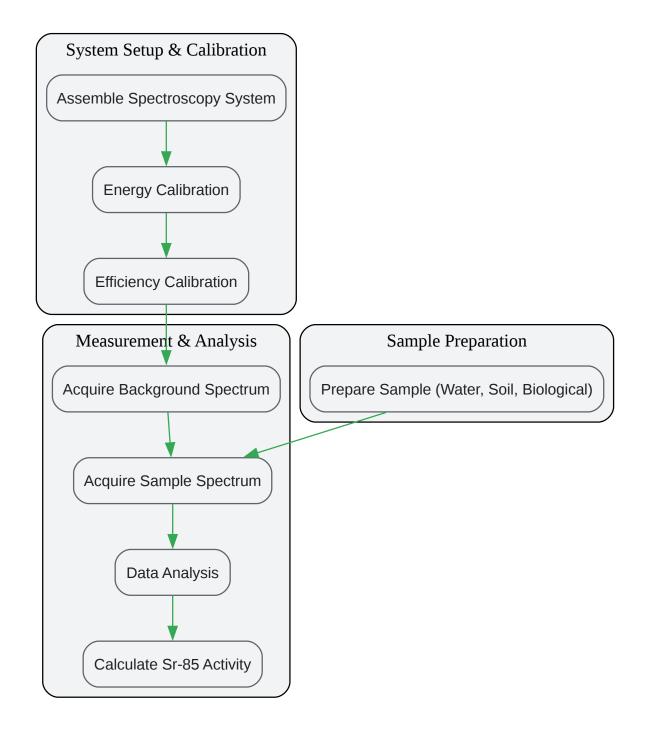
## **Sample Containers**

 Standardized counting geometries (e.g., vials, beakers, Marinelli beakers) for which the detector is calibrated.

# **Experimental Protocols**

A logical workflow is essential for accurate and reproducible measurements. The following diagram illustrates the overall experimental process.





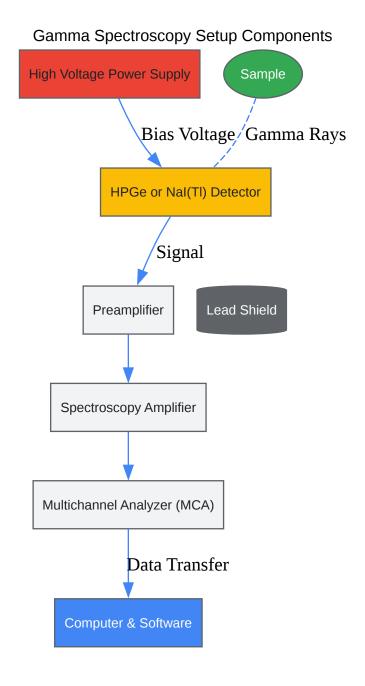
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Caption: Experimental workflow for Sr-85 measurement.

## **System Setup and Assembly**

The following diagram illustrates a typical gamma spectroscopy setup.





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Caption: Components of a gamma spectroscopy system.

- Place the HPGe or NaI(TI) detector inside the lead shield.
- Connect the detector to the preamplifier.
- Connect the preamplifier output to the spectroscopy amplifier input.



- Connect the amplifier output to the MCA input.
- Connect the MCA to the computer.
- Connect the high-voltage power supply to the detector as specified by the manufacturer.
- Turn on the electronics and allow the system to warm up and stabilize as recommended. For HPGe detectors, ensure the crystal is cooled to liquid nitrogen temperature before applying bias voltage.

## **Energy Calibration Protocol**

Objective: To establish a relationship between the channel number of the MCA and the corresponding gamma-ray energy.

- Place a multi-nuclide calibration source at a reproducible position in front of the detector.
- · Apply the recommended high voltage to the detector.
- Set the amplifier gain so that the expected gamma-ray peaks are distributed across the desired range of the spectrum. For Sr-85, a range up to at least 600 keV is recommended.
- Acquire a spectrum for a sufficient time to obtain well-defined photopeaks with low statistical uncertainty (typically at least 10,000 counts in the major peaks).
- Identify the channel number of the centroid for several known gamma-ray peaks from the calibration source.
- Using the spectroscopy software, perform a linear or quadratic fit of energy versus channel number. A minimum of three points covering the energy range of interest is recommended.
- Verify the quality of the calibration by checking the fit parameters and ensuring the calculated energies of the peaks match their known values.

## **Full-Energy Peak Efficiency Calibration Protocol**

Objective: To determine the detector's efficiency for detecting the 514.0 keV gamma ray of Sr-85 in a specific counting geometry.



- Use a set of certified single or multi-nuclide point sources with known activities and gamma emission probabilities covering the energy range of interest, including a certified Sr-85 source.
- Place each source in the exact geometry (same position, container type, and volume) that will be used for the unknown samples.
- Acquire a spectrum for each source for a time sufficient to obtain a net peak area with a statistical uncertainty of less than 1-2%.
- For each prominent gamma-ray peak, determine the net peak area (total counts in the peak minus the background counts).
- Calculate the absolute full-energy peak efficiency (ε) for each energy (Ε) using the following formula:

$$\varepsilon(E) = N / (t * A * Iy)$$

#### Where:

- N = Net peak area (counts)
- t = Live time of acquisition (seconds)
- A = Activity of the calibration source (Bg), decay-corrected to the measurement time.
- Iy = Gamma-ray emission probability (intensity) for the specific energy.
- Plot the calculated efficiencies as a function of gamma-ray energy (typically on a log-log scale).
- Fit the data points with a polynomial function to generate an efficiency curve.
- Use the fitted curve to determine the efficiency specifically at 514.0 keV for Sr-85.

## **Sample Preparation Protocols**



Consistent and appropriate sample preparation is crucial for accurate results. The goal is to create a homogeneous sample in a standardized geometry that matches the calibration.

#### 4.4.1 Water Samples

- Direct Measurement: For samples with expected moderate to high activity, a direct measurement is possible.
  - Transfer a known volume of the water sample into a Marinelli beaker or other calibrated container.
  - If necessary, acidify the sample with nitric acid to a pH < 2 to prevent adsorption of strontium onto the container walls.[5]
  - Seal the container and proceed to gamma counting.
- Preconcentration (for low-level activity):
  - To a large volume of the water sample (e.g., 1-20 liters), add a stable strontium carrier.
  - Precipitate strontium by adding a suitable reagent, such as sodium carbonate, to form strontium carbonate.
  - Separate the precipitate by filtration or centrifugation.
  - Dry the precipitate, weigh it, and transfer it to a standard counting vial. The chemical yield can be determined by the amount of recovered strontium carrier.

#### 4.4.2 Soil and Sediment Samples

- Dry the sample at 105°C to a constant weight to remove moisture.
- Crush and grind the sample to a fine, uniform powder (e.g., passing through a 2 mm sieve).
   [4]
- Homogenize the powdered sample thoroughly.



- Transfer a known weight of the homogenized sample into a calibrated container (e.g., Petri dish or cylindrical vial), ensuring a consistent packing density.
- Seal the container and allow it to sit for at least three weeks to ensure secular equilibrium between Radium-226 and its progeny if their presence is suspected and needs to be accounted for.
- 4.4.3 Biological Samples (Tissues, Plants)
- Dry the sample to a constant weight (e.g., freeze-drying or oven-drying at a low temperature).
- Determine the dry weight.
- Place the dried sample in a porcelain crucible.
- Ash the sample in a muffle furnace. A common procedure is to slowly ramp the temperature to 550-600°C and hold it for several hours until a white or gray ash is obtained.
- Allow the ash to cool in a desiccator.
- Weigh the ash and homogenize it.
- Transfer the ash to a standard counting vial.

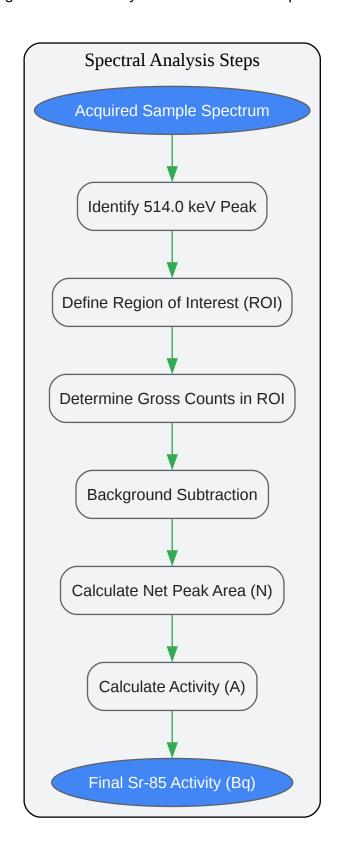
## **Sample Measurement Protocol**

- Background Acquisition: Acquire a background spectrum for a long counting time (ideally, at least as long as the sample counting time) with an empty, identical sample container in the shield. This is crucial for calculating the Minimum Detectable Activity (MDA) and for accurate net peak area determination.
- Sample Acquisition: Place the prepared sample in the detector shield in the exact same position used for the efficiency calibration.
- Acquire the gamma-ray spectrum for a predetermined time. The counting time should be sufficient to achieve the desired statistical precision for the 514.0 keV peak.



## **Data Analysis and Activity Calculation**

The process of extracting the Sr-85 activity from the measured spectrum is outlined below.





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Caption: Data analysis workflow for Sr-85 activity calculation.

- Peak Identification: Using the energy calibration, identify the photopeak corresponding to the 514.0 keV emission from Sr-85.
- Net Peak Area Determination: The spectroscopy software will calculate the net counts (N) in the 514.0 keV peak. This involves integrating the counts within the peak and subtracting the underlying background continuum. The background is typically estimated from the regions on either side of the peak.
- Activity Calculation: Calculate the activity of Sr-85 (A\_Sr85) in the sample using the following equation:

$$A_Sr85 (Bq) = N / (t * \epsilon_514 * Iy_514 * m)$$

#### Where:

- A Sr85 = Activity of Strontium-85 (in Becquerels, Bq)
- N = Net peak area of the 514.0 keV peak (counts)
- t = Live counting time (seconds)
- $\circ$   $\epsilon_514$  = Absolute detection efficiency at 514.0 keV (determined from the efficiency calibration)
- ly 514 = Gamma emission probability for the 514.0 keV gamma ray (0.985 per decay)
- m = Mass or volume of the sample (in kg or L)
- Minimum Detectable Activity (MDA): The MDA is the smallest amount of activity that can be reliably detected by the system. It is important for reporting results where no activity is detected. A simplified formula for MDA is:

MDA (Bq) = 
$$(2.71 + 4.65 * sqrt(B)) / (t * \epsilon 514 * ly 514 * m)$$



#### Where:

 B = Total background counts in the region of interest for the 514.0 keV peak in a background spectrum of the same counting time.

# **Data Presentation: Detector Performance Comparison**

The choice between an HPGe and a NaI(TI) detector involves a trade-off between resolution and efficiency. The following tables summarize typical performance characteristics for the measurement of Sr-85 at 514.0 keV.

Table 1: Typical Performance Characteristics for Sr-85 (514.0 keV)

Parameter	HPGe Detector	Nal(TI) Detector (3"x3")
Energy Resolution (FWHM) at 514 keV	~1.0 - 1.5 keV	~35 - 45 keV
Absolute Peak Efficiency at 514 keV (point source at 10 cm)	~0.1 - 0.5%	~1 - 3%
Typical Minimum Detectable Activity (MDA)	Low	Moderately Low

Note: These values are indicative and can vary significantly based on the specific detector model, size, shielding, and counting geometry.

Table 2: Comparison of Detector Systems for Sr-85 Measurement



Feature	HPGe Detector	Nal(TI) Detector
Energy Resolution	Excellent	Poor to Moderate
Peak-to-Compton Ratio	High	Low
Detection Efficiency	Lower	Higher
Cost	High	Low
Operational Requirements	Requires liquid nitrogen or electric cooling	Operates at room temperature
Primary Application for Sr-85	Complex samples with multiple radionuclides, high-precision quantification.	Single-nuclide samples, rapid screening, high-throughput analysis.

# **Quality Assurance and Quality Control**

- Daily/Weekly Checks: Monitor the energy calibration, resolution (FWHM), and background count rate using a check source (e.g., Cs-137).
- Efficiency Verification: Periodically re-measure a known Sr-85 or multi-nuclide source to verify the efficiency calibration.
- Background Monitoring: Regularly check the background spectrum for any new peaks that might indicate contamination of the shield or detector.
- Interference Correction: Be aware of potential spectral interferences. For Sr-85, the most common interference is the 511 keV annihilation peak, which can result from positron-emitting radionuclides in the sample or the surrounding materials. The high resolution of an HPGe detector is crucial for separating the 514.0 keV peak from the 511 keV peak.[1]

## Conclusion

The accurate measurement of **Strontium-85** by gamma spectroscopy is achievable with a well-calibrated system and standardized protocols. The choice between a high-resolution HPGe detector and a high-efficiency NaI(TI) detector should be based on the specific analytical requirements, including sample complexity, required sensitivity, and budget. By following the



detailed protocols for calibration, sample preparation, and data analysis outlined in this document, researchers, scientists, and drug development professionals can obtain reliable and reproducible quantification of **Strontium-85** in a variety of matrices.

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